Chocolate Brown HT is a synthetic bis-azo dye commonly used as a food coloring agent. [] It is classified as a coal tar dye due to its origin from coal tar derivatives. [] In scientific research, Chocolate Brown HT serves as a model compound to investigate the potential toxicological effects of food additives on biological systems and to develop analytical methods for detecting and quantifying food dyes in various matrices. [, , , , , , , , , , , , , ]
Physical and Chemical Properties Analysis
Solubility: It is highly soluble in water due to the presence of sulfonate groups. []
Thermal Stability: As mentioned earlier, Chocolate Brown HT exhibits poor thermal stability and degrades at high temperatures. []
Electrochemical Properties: Electrochemical studies reveal that the degradation efficiency of Chocolate Brown HT is highest in the presence of bromide anions and lowest with fluoride ions. []
Applications
Food Coloring Agent: Chocolate Brown HT is primarily used as a coloring agent in various food products to impart a brown hue. []
Toxicological Studies: It serves as a model compound in toxicological studies to understand the potential health effects of synthetic food dyes. [, , , ] Researchers investigate its impact on various organs, including the liver, kidney, ovaries, uterus, and thyroid. [, , , , ]
Analytical Chemistry: The detection and quantification of Chocolate Brown HT in food products are crucial to ensure compliance with regulatory limits. Various analytical techniques, including differential pulse polarography, paper chromatography, and spectrophotometry, have been employed to analyze Chocolate Brown HT in various food matrices. [, , , ]
Related Compounds
Red 10B (R10B)
Compound Description: Red 10B, also known as Erythrosine B or Food Red 14, is a synthetic red food dye commonly used in the food industry []. It is an acidic dye with a xanthene structure, containing iodine atoms.
Red 2G
Compound Description: Red 2G is a synthetic red food dye that belongs to the monoazo dye class []. It is known to undergo thermal degradation, producing various breakdown products [].
Relevance: Red 2G, like Chocolate Brown HT, is a synthetic azo dye used in food. While their exact structures differ, both compounds share the azo (-N=N-) functional group, a common feature in many synthetic dyes. Studying the degradation of Red 2G and the identification of its breakdown products, such as Red 10B, can provide insights into the potential degradation pathways and products of other azo dyes like Chocolate Brown HT [, ].
Sunset Yellow FCF
Compound Description: Sunset Yellow FCF is a synthetic orange-yellow azo dye widely used as a food coloring agent [].
Relevance: Similar to Chocolate Brown HT, Sunset Yellow FCF belongs to the azo dye class, implying a structural similarity due to the presence of the azo functional group []. Research has investigated the degradation of Sunset Yellow FCF in the presence of ascorbic acid, revealing a stoicheiometric reaction ratio []. While the specific degradation products may differ, this finding suggests that Chocolate Brown HT, as a fellow azo dye, might exhibit comparable reactivity with ascorbic acid or other reducing agents.
Ponceau 4R
Compound Description: Ponceau 4R is a synthetic red azo dye commonly used in food products [, ]. It has been studied for its thermal and photodegradation properties [].
Relevance: Ponceau 4R, similar to Chocolate Brown HT, belongs to the azo dye class, indicating structural similarities due to the presence of the azo group [, ]. Studies have investigated the degradation of Ponceau 4R, revealing the formation of various degradation products [, ]. Understanding the degradation pathways and products of Ponceau 4R can provide valuable insights into the potential breakdown pathways and products of other azo dyes, including Chocolate Brown HT.
Carmoisine
Compound Description: Carmoisine, also known as Food Red 3, is a synthetic red azo dye commonly used as a food coloring agent [].
Relevance: Carmoisine shares the azo functional group with Chocolate Brown HT, classifying both as azo dyes []. Research has shown that Carmoisine, like Sunset Yellow FCF, reacts with ascorbic acid with a specific stoicheiometry []. This finding suggests a potential for similar reactivity between Chocolate Brown HT and ascorbic acid, emphasizing the importance of understanding interactions between food dyes and reducing agents.
Brown FK
Compound Description: Brown FK is a synthetic brown azo dye used in food coloring [, ]. It is often found in mixtures with other food dyes.
Relevance: Brown FK shares structural similarities with Chocolate Brown HT as both belong to the azo dye class, containing the characteristic azo group [, ]. These dyes are often used together in food products, highlighting the need for analytical techniques that can effectively separate and identify them in mixtures [].
Tartrazine
Compound Description: Tartrazine, also known as Food Yellow 5, is a synthetic lemon yellow azo dye widely used as a food coloring agent [, ].
Relevance: Belonging to the azo dye class, Tartrazine shares the characteristic azo group with Chocolate Brown HT [, ]. Electrochemical studies have focused on determining Tartrazine in food mixtures containing Chocolate Brown HT, underscoring the importance of developing accurate analytical methods for these co-occurring food dyes [].
Green S
Compound Description: Green S is a synthetic green triarylmethane dye permitted for use as a food coloring in various countries [, ].
Relevance: While structurally different from the azo dye Chocolate Brown HT, Green S is relevant as it is frequently found in food mixtures alongside other dyes like Tartrazine and Chocolate Brown HT [, ]. This co-occurrence necessitates the development of reliable analytical methods capable of simultaneously determining multiple food dyes in complex matrices.
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